N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(3,4-Dichlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 681845-09-0) is a synthetic carboxamide derivative characterized by a cyclopentane core substituted with a phenyl group and a 3,4-dichlorophenyl carboxamide moiety. Its structure combines lipophilic aromatic rings with a rigid cyclopentane backbone, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-9-8-14(12-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEMUZPSMJZFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired carboxamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and amines under appropriate reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its unique chemical structure makes it a candidate for the design of new pharmaceuticals with specific biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to specific receptor sites. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including cyclopropane carboxamides, sigma receptor ligands, and agrochemical derivatives. Below is a systematic comparison based on evidence from literature and chemical databases:
Cyclopropane vs. Cyclopentane Carboxamides
Key Differences :
- The cyclopentane core in the target compound confers greater conformational rigidity compared to the strained cyclopropane ring in the analog from . This may impact binding affinity in biological systems.
Sigma Receptor Ligands with Dichlorophenyl Motifs
Key Differences :
- BD 1008 and BD 1047 feature piperidine-based amines targeting sigma-1 receptors, whereas the carboxamide group in the target compound suggests a different pharmacophore.
Agrochemical Derivatives with Dichlorophenyl Groups
Key Differences :
- Propanil and fenoxacrim are established agrochemicals with simpler amide or pyrimidine cores, whereas the target compound’s cyclopentane-carboxamide structure may offer enhanced resistance to hydrolysis.
- The dichlorophenyl group in agrochemicals confers broad-spectrum activity against weeds/fungi, but the target compound’s biological utility remains speculative .
Biological Activity
N-(3,4-Dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a phenyl group and a dichlorophenyl moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, particularly in leukemia models. The structure-activity relationship (SAR) indicates that modifications to the phenyl groups can enhance or reduce this activity.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Table 1: Summary of Biological Activities
The biological effects of this compound are attributed to its interaction with molecular targets:
- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
-
Leukemia Cell Line Study :
- Objective : To evaluate the anticancer potential against U937 cells.
- Findings : The compound exhibited significant inhibitory effects on cell proliferation without cytotoxicity at certain concentrations.
- : Suggests potential for therapeutic use in leukemia treatment.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial properties against various pathogens.
- Findings : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- : Supports further investigation for use as an antibiotic agent.
Table 2: Case Study Overview
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Leukemia Cells | In vitro proliferation assays | Significant inhibition observed |
| Antimicrobial Testing | Disk diffusion method against bacterial strains | Effective against multiple pathogens |
Q & A
Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide?
The compound is typically synthesized via carboxamide coupling between 1-phenylcyclopentanecarboxylic acid and 3,4-dichloroaniline. A coupling agent such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) is employed. Reaction conditions (e.g., inert atmosphere, room temperature) and purification via column chromatography are critical for isolating the product .
Q. How is this compound structurally characterized in academic research?
Nuclear magnetic resonance (NMR) spectroscopy is the primary method. ¹H NMR and ¹³C NMR data (e.g., chemical shifts, coupling constants) resolve the cyclopentane ring, phenyl groups, and dichlorophenyl substituents. For example:
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 2.5–3.0 ppm (cyclopentane CH₂ groups) .
- ¹³C NMR : Carbonyl carbons appear at ~170 ppm, while aromatic carbons range from 120–140 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight .
Advanced Research Questions
Q. What experimental strategies improve synthesis yield and purity?
- Optimized coupling conditions : Use of alternative coupling agents (e.g., EDCI/HOBt) or solvents (e.g., THF) can reduce side reactions.
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .
- Purification : Gradient elution in HPLC or recrystallization from ethanol/water mixtures enhances purity . Comparative studies on analogous carboxamides show yield variations (27–84%) due to steric hindrance from substituents .
Q. How can conflicting NMR data for similar compounds guide spectral interpretation?
Contradictions in chemical shifts often arise from electronic effects of substituents. For example:
- Chlorine atoms : Electron-withdrawing groups deshield adjacent protons, shifting aromatic peaks upfield by 0.1–0.3 ppm compared to non-halogenated analogs .
- Cyclopentane conformation : Chair vs. twist-boat conformers alter coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons) . Computational tools (e.g., DFT calculations) validate experimental NMR assignments .
Q. What methodologies assess the compound’s potential biological activity?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization .
- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) based on halogen-phenyl interactions .
- Comparative analysis : Compare IC₅₀ values with structurally similar compounds (e.g., fluorophenyl or methyl-substituted analogs) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
